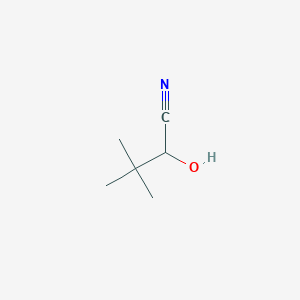![molecular formula C24H20F3N3O3 B2432512 2-(4-((2-(三氟甲基)-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-羰基)-4H-色烯-4-酮 CAS No. 1208639-50-2](/img/structure/B2432512.png)
2-(4-((2-(三氟甲基)-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-羰基)-4H-色烯-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" is a synthetic chemical of significant interest in various scientific fields It is characterized by a complex molecular structure, combining elements of benzimidazole, piperidine, and chromenone, each contributing unique chemical properties
Synthetic Routes and Reaction Conditions
The synthesis of "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" generally involves multi-step organic synthesis. The primary steps can be outlined as follows:
Synthesis of the benzimidazole core: Typically, this step involves the reaction of o-phenylenediamine with trifluoromethyl-containing aldehydes under acidic conditions.
Formation of the piperidine moiety: This involves the alkylation of piperidine with the benzimidazole intermediate, often using alkyl halides or similar reagents under basic conditions.
Integration of the chromenone structure: The final step generally involves coupling the benzimidazole-piperidine intermediate with a chromenone derivative, using condensation reactions facilitated by catalysts such as Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound, if scaled up, would involve optimizing the synthesis steps for yield, purity, and cost-efficiency. This might include continuous flow reactions, use of alternative solvents to reduce environmental impact, and process automation to ensure consistency.
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the benzimidazole or chromenone sites, leading to the formation of various oxidized derivatives.
Reduction: : Reduction can target the carbonyl groups present in the structure, forming reduced alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents could be sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Reagents like alkyl halides, acyl chlorides, and nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products
The primary products depend on the reaction type, such as oxidized or reduced derivatives, and substituted products with various functional groups enhancing the compound’s utility.
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate or a starting material for further chemical transformations, expanding the repertoire of complex molecules.
Biology
In biological research, it may be used to investigate cell signaling pathways, owing to its potential interaction with biological macromolecules.
Medicine
In pharmacology, this compound might exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, due to its multifaceted structure that allows interaction with diverse biological targets.
Industry
In materials science, its unique structural features could be explored for the development of new materials with specific properties, such as optoelectronic applications.
Molecular Targets and Pathways
The compound likely exerts its effects through interaction with specific enzymes, receptors, or proteins in biological systems. The presence of the trifluoromethyl group and benzimidazole moiety suggests that it might inhibit enzyme activity or modulate receptor functions, potentially altering signaling pathways and cellular responses.
Comparison and Uniqueness
Compared to similar compounds, "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" is unique due to its combination of trifluoromethyl-benzoimidazole, piperidine, and chromenone structures, which may impart distinct chemical reactivity and biological activity.
List of Similar Compounds
2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
2-(4-((2-Phenyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
2-(4-((2-Chloro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
科学研究应用
药理学研究
该化合物由于其独特的化学结构在药理学研究中显示出潜力。三氟甲基和苯并咪唑部分以其生物活性而闻名。 研究表明,含有这些基团的化合物可以表现出镇痛、抗炎和抗血小板活性 。这使其成为开发新的止痛药物和抗炎药物的候选药物。
抗癌活性
该化合物中的色烯-4-酮结构是抗癌研究中众所周知的支架。 研究表明,色烯-4-酮的衍生物可以通过诱导凋亡和抑制细胞增殖来抑制各种癌细胞系 。可以探索该化合物开发新的抗癌药物的潜力,特别是针对特定癌症途径。
抗病毒应用
苯并咪唑衍生物因其抗病毒特性而受到研究。 三氟甲基的存在增强了化合物与病毒酶和蛋白质相互作用的能力,可能抑制病毒复制 。这使其成为开发针对 HIV、肝炎和流感等病毒的抗病毒药物的有希望的候选药物。
神经保护剂
研究表明,含有苯并咪唑和色烯-4-酮部分的化合物可以具有神经保护作用。 这些化合物可以保护神经元免受氧化应激和凋亡,而氧化应激和凋亡在阿尔茨海默病和帕金森病等神经退行性疾病中很常见 。可以研究该化合物开发神经保护疗法的潜力。
抗菌和抗真菌研究
该化合物的独特结构也使其适用于抗菌和抗真菌研究。 苯并咪唑衍生物已被发现具有显著的抗菌和抗真菌活性 。可以探索该化合物开发新的抗生素和抗真菌剂,特别是在抗生素耐药性不断上升的情况下。
酶抑制研究
该化合物的结构表明它可能是各种酶的有效抑制剂。例如,苯并咪唑衍生物因其抑制糖原磷酸化酶和二肽基肽酶-4 等酶的能力而受到研究,而这些酶是糖尿病和代谢疾病的目标。该化合物可用于研究开发用于治疗用途的酶抑制剂。
这些应用突出了该化合物在各个科学研究领域的通用性和潜力。每种应用都利用了该化合物独特化学结构的不同方面,使其成为进一步研究的有价值的课题。
含有三氟甲基的咪唑并[1,2-a]苯并咪唑的合成和药理活性 吲哚衍生物的生物学潜力的简要综述 三氟甲基吡啶作为活性农用化学品和医药成分关键结构单元的合成和应用 (4 H )-咪唑-4-酮的制备及其在…中的应用 含有三氟甲基的咪唑并[1,2-a]苯并咪唑的合成和药理活性 : 三氟甲基吡啶作为活性农用化学品和医药成分关键结构单元的合成和应用
作用机制
Target of Action
The compound, also known as 2-(4-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}piperidine-1-carbonyl)-4H-chromen-4-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
属性
IUPAC Name |
2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3/c25-24(26,27)23-28-17-6-2-3-7-18(17)30(23)14-15-9-11-29(12-10-15)22(32)21-13-19(31)16-5-1-4-8-20(16)33-21/h1-8,13,15H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREYDCRDNRWLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/new.no-structure.jpg)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2432432.png)

![4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2432434.png)


![Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2432440.png)
![4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2432443.png)
![methyl 4-[({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate](/img/structure/B2432444.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2432445.png)
amine](/img/structure/B2432447.png)
![4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B2432450.png)


